1-(4-Bromobenzyl)-1H-pyrazole
Description
1-(4-Bromobenzyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted at the N1 position with a 4-bromobenzyl group. The bromobenzyl group introduces steric bulk and electron-withdrawing characteristics, which influence reactivity, solubility, and biological interactions. Derivatives of this compound, such as those modified at the pyrazole ring or benzyl substituent, are studied for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKUEIBUDOSNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazoles, aldehydes, carboxylic acids, and dihydropyrazoles.
Scientific Research Applications
Anticancer Activity
1-(4-Bromobenzyl)-1H-pyrazole and its derivatives have shown promising anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), which is crucial in the proliferation of cancer cells. A recent study highlighted the synthesis of various halogenated benzamides based on pyrazole, which exhibited significant anticancer effects against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | EGFR Inhibition |
| 1a | HCT-116 | 12 | EGFR Inhibition |
| 1b | HepG-2 | 10 | EGFR Inhibition |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. For example, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity, showing significant inhibition of pro-inflammatory cytokines .
Agrochemical Applications
Pyrazole compounds are increasingly being explored in agrochemicals due to their ability to act as herbicides and fungicides. The structural diversity offered by substituents like bromobenzyl enhances their efficacy against pests and diseases affecting crops. Research has indicated that certain pyrazole derivatives exhibit potent antifungal activity against various plant pathogens .
Table 2: Agrochemical Efficacy of Pyrazole Derivatives
| Compound | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Fungicide | Fusarium spp. | 85 |
| 2-(4-Bromobenzyl)-3-methylpyrazole | Herbicide | Amaranthus retroflexus | 90 |
Material Science Applications
The unique properties of pyrazoles allow them to be utilized in the development of advanced materials, including fluorescent dyes and polymers. The incorporation of bromobenzyl groups can enhance the thermal stability and mechanical properties of these materials. Recent studies have focused on synthesizing novel pyrazole-based polymers with improved characteristics for applications in coatings and electronic devices .
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of various pyrazole derivatives demonstrated that specific modifications, such as the introduction of bromo groups, significantly enhanced their potency against cancer cell lines. The findings suggested that these modifications could lead to the development of more effective cancer therapeutics .
Case Study 2: Agrochemical Efficacy
In a field trial assessing the efficacy of pyrazole-based herbicides, compounds with bromobenzyl substitutions showed superior performance in controlling weed populations compared to traditional herbicides. This highlights the potential for developing environmentally friendly agricultural solutions that leverage the unique properties of pyrazoles .
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 1-(4-Bromobenzyl)-1H-pyrazole with structurally related pyrazole derivatives, highlighting substituent effects, synthesis yields, spectral data, and biological activities:
Key Observations:
- Synthesis Yields : Ruthenium-catalyzed alkylation (e.g., 61% yield for 1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole) demonstrates the influence of steric and electronic factors on reaction efficiency .
Spectroscopic and Physical Properties
- NMR Trends : Aromatic protons in bromobenzyl-substituted pyrazoles typically resonate at δ 7.4–7.6, while pyrazole ring protons appear upfield (δ 7.8–8.1). Chlorobenzyl analogs (e.g., 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine) show similar patterns but with slight shifts due to halogen electronegativity differences .
- IR Spectroscopy: Carbonyl groups (e.g., aldehyde in 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) exhibit strong absorption near 1700 cm⁻¹, absent in non-carbonyl analogs .
Biological Activity
1-(4-Bromobenzyl)-1H-pyrazole is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. The presence of a bromobenzyl group at the 1-position significantly influences its chemical reactivity and biological properties. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and anti-inflammatory activities.
The compound's molecular formula is , and it has a molecular weight of approximately 227.08 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances the compound's binding affinity to specific enzymes and receptors, modulating biological pathways. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its biological efficacy.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including E. coli and S. aureus. The compound was tested alongside standard antibiotics, revealing effective inhibition at concentrations comparable to those used for established antimicrobial agents .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Vancomycin |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxicity |
| A549 | 15 | Cytotoxicity |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In animal models, this compound exhibited significant reduction in carrageenan-induced paw edema, comparable to standard anti-inflammatory drugs like indomethacin .
Case Studies
Recent studies have highlighted the versatility of pyrazole derivatives in medicinal chemistry:
- Study on Antimicrobial Activity : A group synthesized several pyrazole derivatives and tested them against Klebsiella pneumoniae. Among these, compounds with bromobenzyl substitutions showed enhanced activity compared to their non-brominated counterparts .
- Anticancer Research : A study investigated the effects of various pyrazoles on cancer cell lines, concluding that modifications at the benzyl position significantly influenced anticancer efficacy .
- Inflammation Models : In a model assessing inflammatory responses in mice, this compound was shown to reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
